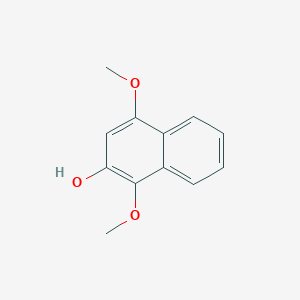![molecular formula C5H12NO4P B14450627 3-[Ethyl(hydroxy)phosphoryl]-L-alanine CAS No. 75878-71-6](/img/structure/B14450627.png)
3-[Ethyl(hydroxy)phosphoryl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethyl(hydroxy)phosphoryl]-L-alanine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of an ethyl group, a hydroxyl group, and a phosphoryl group attached to the L-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(hydroxy)phosphoryl]-L-alanine can be achieved through several synthetic routes. One common method involves the alkylation of L-alanine with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(hydroxy)phosphoryl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction of the phosphoryl group may produce a phosphine derivative .
Scientific Research Applications
3-[Ethyl(hydroxy)phosphoryl]-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a probe to study enzyme mechanisms involving phosphoryl transfer.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 3-[Ethyl(hydroxy)phosphoryl]-L-alanine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphoryl transfer reactions, which are crucial in various biochemical pathways. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-[Ethyl(hydroxy)phosphoryl]-D-alanine: Similar structure but different stereochemistry.
3-[Methyl(hydroxy)phosphoryl]-L-alanine: Similar structure with a methyl group instead of an ethyl group.
3-[Ethyl(hydroxy)phosphoryl]-L-serine: Similar structure with a serine backbone instead of alanine.
Uniqueness
3-[Ethyl(hydroxy)phosphoryl]-L-alanine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
75878-71-6 |
|---|---|
Molecular Formula |
C5H12NO4P |
Molecular Weight |
181.13 g/mol |
IUPAC Name |
(2R)-2-amino-3-[ethyl(hydroxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C5H12NO4P/c1-2-11(9,10)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
GBHQGQJYRFFPSI-BYPYZUCNSA-N |
Isomeric SMILES |
CCP(=O)(C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCP(=O)(CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


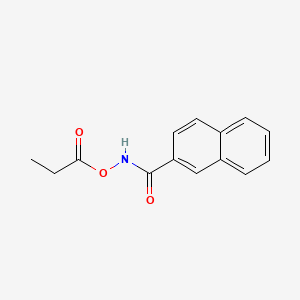
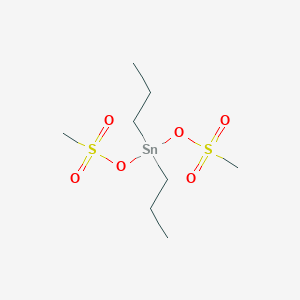
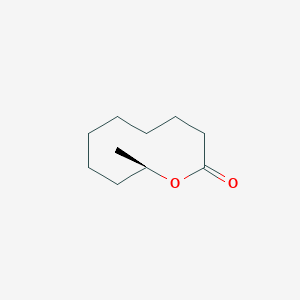
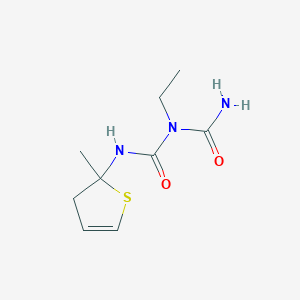
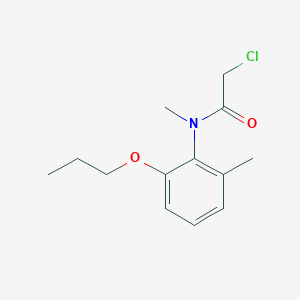

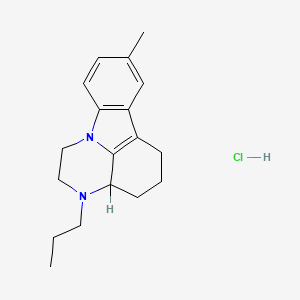
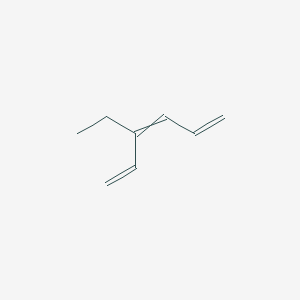
![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
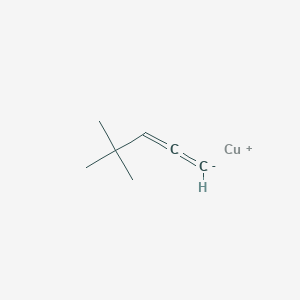

![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
